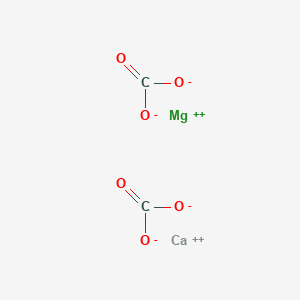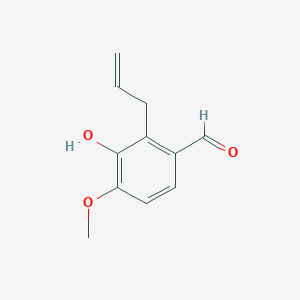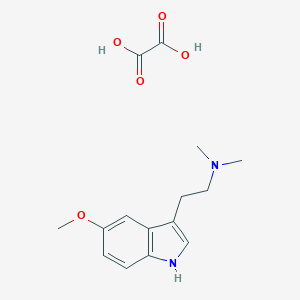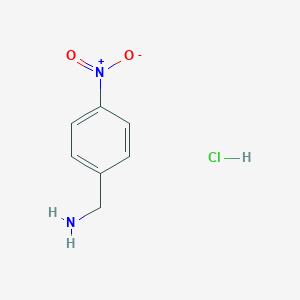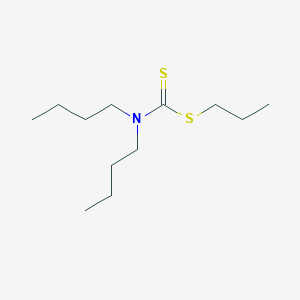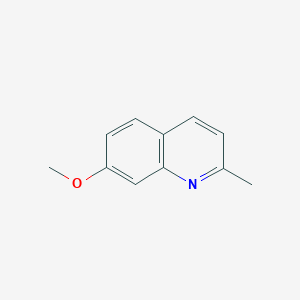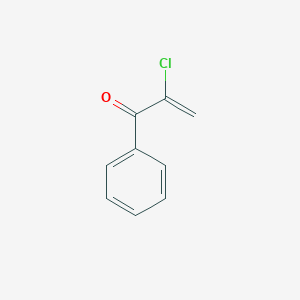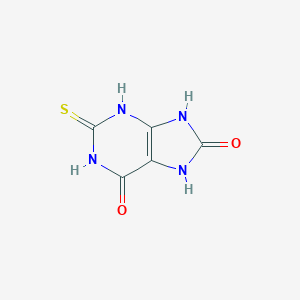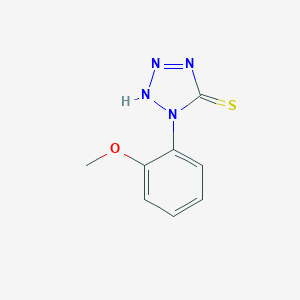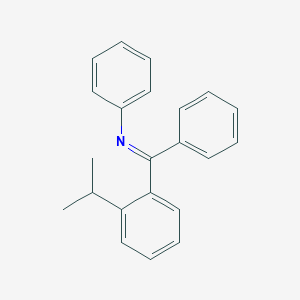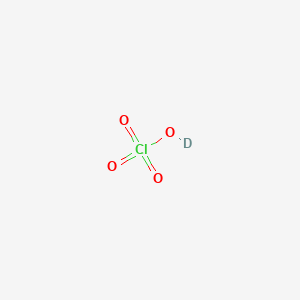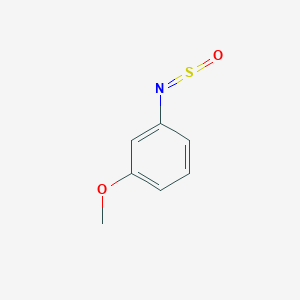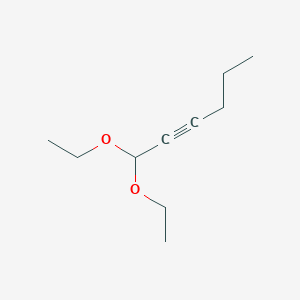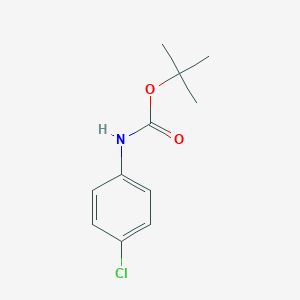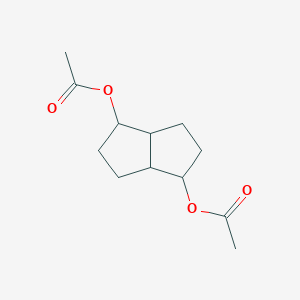
4-(Acetyloxy)octahydro-1-pentalenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)octahydro-1-pentalenyl acetate, commonly known as Methyl Jasmonate, is a naturally occurring organic compound that belongs to the class of jasmonates. It is synthesized by plants, fungi, and some insects, and is known to have various physiological and biochemical effects. Methyl Jasmonate has been extensively studied for its potential applications in scientific research, including its use as a signaling molecule in plant defense mechanisms and as a tool for inducing stress responses in plants and animals.
Wirkmechanismus
The mechanism of action of Methyl Jasmonate involves the activation of various signaling pathways in cells. In plants, Methyl Jasmonate binds to specific receptors on the cell surface, which triggers a cascade of events that ultimately leads to the production of defense compounds. In animals, Methyl Jasmonate has been shown to activate the MAPK (mitogen-activated protein kinase) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Methyl Jasmonate has a wide range of biochemical and physiological effects, depending on the cell type and the concentration of the compound. In plants, Methyl Jasmonate induces the production of defense compounds, which can help protect the plant from herbivores and pathogens. It also inhibits plant growth and development, which can be beneficial in certain situations, such as when a plant is under stress.
In animals, Methyl Jasmonate has been shown to induce apoptosis in cancer cells, which can help prevent the spread of cancer. It also has anti-inflammatory properties, which can help reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl Jasmonate in lab experiments is its ability to induce stress responses in plants and animals. This can be useful in studying the effects of stress on various physiological and biochemical processes. Methyl Jasmonate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research.
However, one of the limitations of using Methyl Jasmonate in lab experiments is its potential toxicity. At high concentrations, Methyl Jasmonate can be toxic to cells, which can affect the results of experiments. It is also important to note that the effects of Methyl Jasmonate can vary depending on the cell type and the concentration used, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on Methyl Jasmonate, including its potential use as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the optimal concentration and duration of treatment, as well as the potential side effects of using Methyl Jasmonate in humans.
In addition, Methyl Jasmonate has been shown to have potential applications in agriculture, where it can be used to induce stress responses in crops and improve their resistance to pests and diseases. Further research is needed to determine the optimal conditions for using Methyl Jasmonate in agriculture, as well as its potential impact on the environment.
Overall, the potential applications of Methyl Jasmonate in scientific research are vast, and further studies are needed to fully understand its mechanisms of action and potential benefits and limitations.
Synthesemethoden
Methyl Jasmonate can be synthesized through several methods, including the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis of Methyl Jasmonate involves the reaction of cis-3-hexen-1-ol with acetic anhydride in the presence of a catalyst, followed by purification through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl Jasmonate has been extensively studied for its potential applications in scientific research, particularly in the fields of plant physiology and biochemistry. It is known to play a crucial role in plant defense mechanisms, where it acts as a signaling molecule to induce the production of defense compounds such as alkaloids, terpenoids, and phenolics. Methyl Jasmonate has also been shown to induce stress responses in plants, including changes in gene expression, growth inhibition, and the accumulation of reactive oxygen species.
In addition to its applications in plant research, Methyl Jasmonate has also been studied for its potential use in animal research. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been investigated as a potential treatment for various types of cancer. Methyl Jasmonate has also been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
17572-85-9 |
|---|---|
Produktname |
4-(Acetyloxy)octahydro-1-pentalenyl acetate |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4-acetyloxy-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl) acetate |
InChI |
InChI=1S/C12H18O4/c1-7(13)15-11-5-3-10-9(11)4-6-12(10)16-8(2)14/h9-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
HYVIARUUVHVLHF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC2C1CCC2OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1CCC2OC(=O)C |
Synonyme |
2,6-Diacetoxybicyclo[3,3,0]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



